

An In-depth Technical Guide to 3-(Bromomethyl)-4-methyl-2,5-furandione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Bromomethyl)-4-methylfuran-2,5-dione

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Bromomethyl)-4-methyl-2,5-furandione, a heterocyclic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines available information with established chemical principles and data from closely related analogs to offer a thorough understanding of its discovery, background, synthesis, and potential reactivity. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar chemical entities.

Introduction and Background

3-(Bromomethyl)-4-methyl-2,5-furandione, also known by its synonym 2-(Bromomethyl)-3-methylmaleic anhydride, is a derivative of maleic anhydride, a class of compounds known for their utility as reagents in chemical synthesis. The introduction of a bromomethyl group and a methyl group on the furanodione ring suggests a molecule with multiple reactive sites, making it an interesting candidate for the synthesis of more complex molecular architectures.

While the specific discovery of 3-(Bromomethyl)-4-methyl-2,5-furandione is not well-documented in readily available scientific literature, its structural analog, 3-(bromomethyl)

furan-2,5-dione, was first reported in an international patent in 1986 and has been noted for its therapeutic potential against neurological disorders and its high reactivity towards nucleophilic reagents.[1] The chemistry of maleic anhydride and its derivatives has been a subject of interest for their biological activities, including antitumor and cytotoxic effects observed in various copolymers.

Chemical and Physical Properties

Quantitative experimental data for the physical properties of 3-(Bromomethyl)-4-methyl-2,5-furandione are not widely reported. The information available from chemical suppliers indicates that it is a liquid at room temperature.[1] The table below summarizes the known and computed properties of the molecule.

Property	Value	Source
Molecular Formula	C ₆ H ₅ BrO ₃	CymitQuimica[1], AngeneChemical[2]
Molecular Weight	205.0061 g/mol	CymitQuimica[1]
CAS Number	98453-81-7	CymitQuimica[1]
Appearance	Liquid	CymitQuimica[1], AngeneChemical[2]
Purity	90%	CymitQuimica[1]
InChI	InChI=1S/C6H5BrO3/c1-3-4(2-7)6(9)10-5(3)8/h2H2,1H3	CymitQuimica[1]
InChI Key	AVTAKKPVKDWUEY-UHFFFAOYSA-N	CymitQuimica[1]
SMILES	CC1=C(C(=O)OC1=O)CBr	PubChemLite

Proposed Synthesis

A specific, peer-reviewed synthesis protocol for 3-(Bromomethyl)-4-methyl-2,5-furandione is not available in the current literature. However, a plausible and chemically sound method can be inferred from the known chemistry of its parent compound, citraconic anhydride (3-methyl-2,5-

furandione), and general organic synthesis principles. The most likely synthetic route involves the allylic bromination of citraconic anhydride.

Proposed Experimental Protocol: Allylic Bromination of Citraconic Anhydride

This proposed protocol is based on the well-established Wohl-Ziegler reaction for allylic bromination using N-bromosuccinimide (NBS) and a radical initiator.^{[3][4][5]}

Materials:

- Citraconic anhydride (3-methyl-2,5-furandione)
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Inert gas (e.g., Argon or Nitrogen)

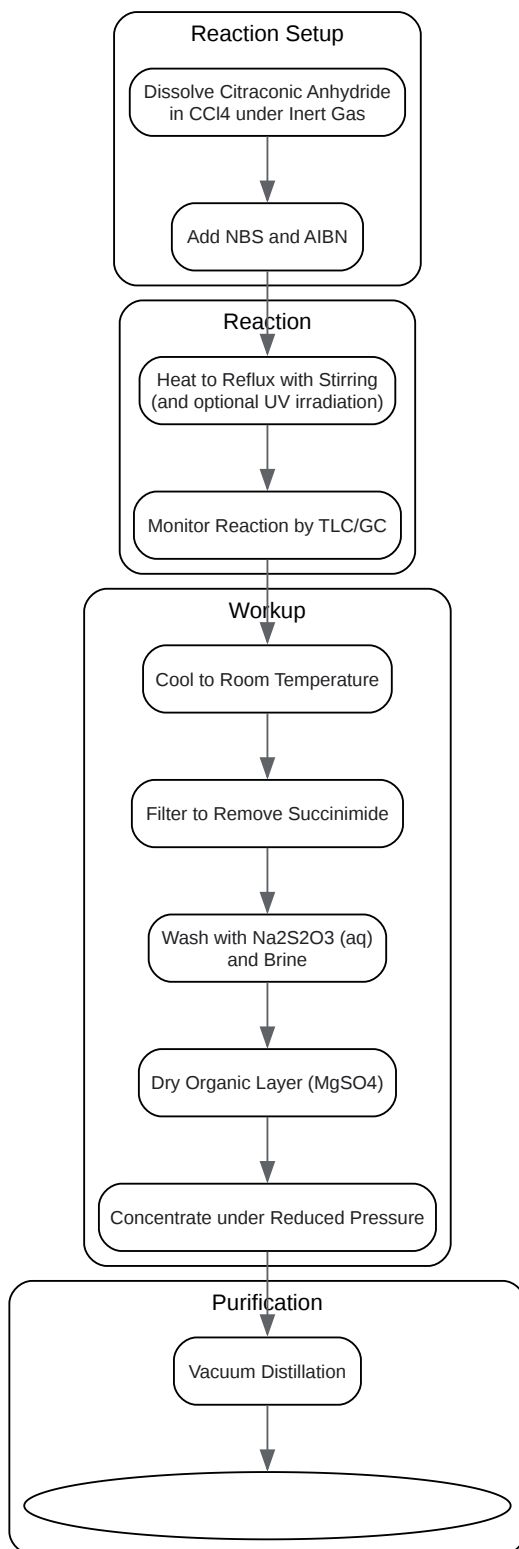
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve citraconic anhydride in anhydrous carbon tetrachloride under an inert atmosphere.
- Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
- Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be initiated and accelerated by irradiation with a UV lamp.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
- Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

- Filter the mixture to remove the precipitated succinimide.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product, 3-(Bromomethyl)-4-methyl-2,5-furandione, can be purified by vacuum distillation.

Synthesis Workflow Diagram

Proposed Synthesis Workflow

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Caption: Proposed workflow for the synthesis of 3-(Bromomethyl)-4-methyl-2,5-furandione.

Reactivity and Potential Applications

The bifunctional nature of 3-(Bromomethyl)-4-methyl-2,5-furandione, possessing both a reactive anhydride and a bromomethyl group, makes it a versatile intermediate in organic synthesis.

- **Anhydride Reactivity:** The anhydride moiety is susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to ring-opening and the formation of carboxylic acid derivatives. This reactivity is fundamental to the synthesis of maleimides and other heterocyclic structures.[6]
- **Bromomethyl Group Reactivity:** The bromomethyl group is a good leaving group and can participate in nucleophilic substitution reactions (S_N2), allowing for the introduction of a wide range of functional groups.

This dual reactivity makes it a valuable precursor for the synthesis of complex molecules, including potential drug candidates and functionalized materials. For instance, it could be used in the development of bioconjugates, where the anhydride can react with lysine residues on proteins, and the bromomethyl group can be further functionalized.

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or potential signaling pathway involvement of 3-(Bromomethyl)-4-methyl-2,5-furandione. However, the broader class of maleic anhydride derivatives and related compounds has been investigated for various biological effects.

- **Antitumor and Cytotoxic Effects:** Copolymers of maleic anhydride have demonstrated in vitro cytotoxicity against human chronic myeloid leukemia cells (K562) and have shown tumor regression in in vivo models.
- **Enzyme Inhibition:** Natural products containing a maleic anhydride structure have been shown to exhibit a range of biological activities, including antibiotic effects and enzyme inhibition.[7]
- **Bioconjugation:** Bromomaleimides are known to be powerful reagents for the selective chemical modification of cysteine residues in proteins, highlighting their potential use in

bioconjugation and drug delivery.[6]

Further research is required to determine if 3-(Bromomethyl)-4-methyl-2,5-furandione exhibits any of these or other biological activities.

Conclusion

3-(Bromomethyl)-4-methyl-2,5-furandione is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While there is a notable lack of specific experimental data in the public domain, this guide provides a solid foundation for its synthesis and potential reactivity based on established chemical principles and the properties of closely related compounds. The proposed synthetic route via allylic bromination of citraconic anhydride offers a viable starting point for its preparation. Future research into the specific properties, reactivity, and biological activity of this compound is warranted to fully explore its potential applications in drug development and materials science.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Bromomethyl)-4-methyl-2,5-furandione]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1278874#discovery-and-background-of-3-bromomethyl-4-methyl-2-5-furandione>]

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